

Synthesis of 1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**, a key intermediate in the development of various therapeutic agents. This document details two primary synthetic pathways, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Executive Summary

1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde can be efficiently synthesized through two principal routes:

- Route A: N-alkylation of commercially available indole-3-carbaldehyde with 3-chlorobenzyl chloride.
- Route B: A two-step process involving the N-alkylation of indole followed by a Vilsmeier-Haack formylation of the resulting 1-(3-chlorobenzyl)-1H-indole.

Both methods offer viable pathways to the target compound, with the choice of route often depending on the availability of starting materials and desired scale of production. This guide provides detailed methodologies for both approaches, enabling researchers to select the most suitable process for their specific needs.

Data Presentation

Physical and Chemical Properties

Property	Value
CAS Number	90815-01-3[1]
Molecular Formula	C16H12ClNO
Molecular Weight	269.73 g/mol
Boiling Point	465.5 °C at 760 mmHg
Density	1.21 g/cm ³

Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 10.01 (s, 1H, CHO), 8.33 (d, J=7.6 Hz, 1H, Ar-H), 7.73 (s, 1H, Ar-H), 7.39-7.31 (m, 6H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.37 (s, 2H, CH ₂)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 184.6, 138.4, 137.5, 135.3, 129.1, 128.4, 127.2, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4, 51.0

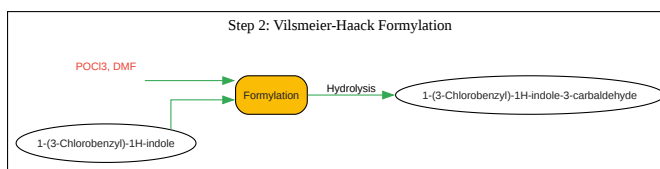
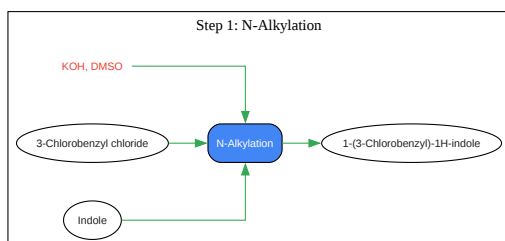
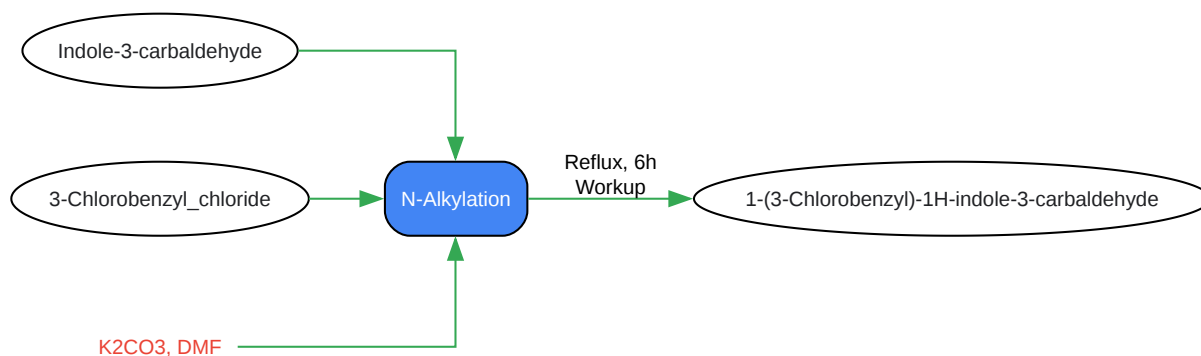
Note: NMR data is based on the closely related analogue 1-benzyl-1H-indole-3-carbaldehyde and may show slight variations for the 3-chloro substituted compound.

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes for the preparation of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde** are presented below.

Route A: N-Alkylation of Indole-3-carbaldehyde

This one-step method is a direct and efficient approach to the target molecule, starting from readily available indole-3-carbaldehyde.



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References

- 1. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

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